6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a fluorinated heterocyclic compound It is characterized by the presence of a heptafluoropropyl group and a sulfanylidene moiety attached to a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanylidene group.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure may make it a candidate for studying interactions with biological molecules.
Industry: Possible use in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can be influenced by its fluorinated and sulfanylidene groups. These interactions may involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
- 2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine
Uniqueness
6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both a heptafluoropropyl group and a sulfanylidene moiety. This combination imparts distinct chemical properties, such as high electronegativity and potential for diverse chemical reactivity, which are not commonly found in similar compounds .
Properties
CAS No. |
88191-88-2 |
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Molecular Formula |
C7H3F7N2OS |
Molecular Weight |
296.17 g/mol |
IUPAC Name |
6-(1,1,2,2,3,3,3-heptafluoropropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H3F7N2OS/c8-5(9,6(10,11)7(12,13)14)2-1-3(17)16-4(18)15-2/h1H,(H2,15,16,17,18) |
InChI Key |
YNFDBEHTSFFTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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